5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown significant potential in various scientific research applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride involves multiple steps. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent. The starting compound, typically a ketone, undergoes fluorination to yield the difluoro derivative . The reaction conditions often involve stirring the mixture in a solvent such as dichloromethane (CH₂Cl₂) for a specified duration .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents like DAST.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the spirocyclic scaffold.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the spirocyclic scaffold, which can exhibit different biological activities .
Scientific Research Applications
5,5-Difluoro-9-oxa-1-azaspiro[5
Medicinal Chemistry: It has shown high activity against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.
Biology: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions.
Industry: Its potential as a precursor for the synthesis of various bioactive molecules is being explored.
Mechanism of Action
The mechanism of action of 5,5-difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This protein is essential for the survival of the bacterium, making it a promising target for antituberculosis drug development .
Comparison with Similar Compounds
Biological Activity
5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound notable for its unique structural features, including the presence of fluorine atoms and a nitrogen atom integrated into the spiro system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against antibiotic-resistant strains of pathogens such as Mycobacterium tuberculosis.
Property | Value |
---|---|
Molecular Formula | C9H16ClF2NO |
Molecular Weight | 227.68 g/mol |
IUPAC Name | 5,5-difluoro-9-oxa-1-azaspiro[5.5]undecane; hydrochloride |
InChI Key | HGNPVPKRCNBXAM-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C2(CCOCC2)NC1)(F)F.Cl |
Synthesis
The synthesis of 5,5-difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride typically involves multi-step organic synthesis techniques. A common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent, which allows for the introduction of fluorine atoms into the molecular structure. The starting materials often include ketones or other suitable precursors that undergo various reactions to yield the final product.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets. Notably, it has been identified as a potent inhibitor of MmpL3, a protein essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts lipid transport within the bacterial cell wall, leading to cell death and making it a promising candidate in tuberculosis treatment.
Antimicrobial Activity
Research indicates that 5,5-difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride exhibits significant antimicrobial properties:
- Against Mycobacterium tuberculosis: Demonstrated high activity against both antibiotic-sensitive and multidrug-resistant strains.
- Other Pathogens: Preliminary studies suggest potential efficacy against various bacterial strains, although detailed data is still emerging.
Case Studies and Research Findings
- Study on Antituberculosis Activity:
-
Protein-Ligand Interaction Studies:
- Research has utilized this compound to study protein-ligand interactions, providing insights into its binding affinity and specificity towards target proteins in various pathogens .
-
Comparative Analysis:
- A comparative analysis with structurally similar compounds revealed that 5,5-difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride possesses unique reactivity profiles and biological activities due to its specific arrangement of functional groups .
Properties
Molecular Formula |
C9H16ClF2NO |
---|---|
Molecular Weight |
227.68 g/mol |
IUPAC Name |
5,5-difluoro-9-oxa-1-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C9H15F2NO.ClH/c10-9(11)2-1-5-12-8(9)3-6-13-7-4-8;/h12H,1-7H2;1H |
InChI Key |
HGNPVPKRCNBXAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(CCOCC2)NC1)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.